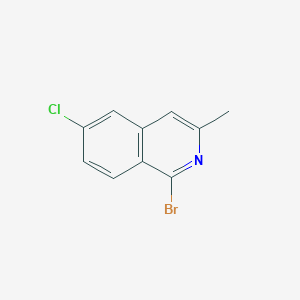

1-Bromo-6-chloro-3-methylisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-6-chloro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSUAJBESMUBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Halogenated Methylisoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 1-Bromo-6-chloro-3-methylisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom, as well as the electron-donating nature of the methyl group. The protons on the benzene (B151609) ring (H-5, H-7, H-8) and the pyridine (B92270) ring (H-4) will exhibit characteristic splitting patterns due to spin-spin coupling. libretexts.org

The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the isoquinoline (B145761) core, plus one for the methyl group. The positions of the bromine and chlorine atoms significantly influence the chemical shifts of the carbons to which they are attached (C-1 and C-6) and adjacent carbons. researchgate.net

Advanced 2D NMR experiments are crucial for definitive assignments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For instance, it would show correlations between H-7 and H-8, and between H-4 and the methyl protons (long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons and piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to C-3 and C-4, and from H-4 to C-1, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure. A NOESY spectrum would show a correlation between the H-4 proton and the methyl group protons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on general substituent effects on the isoquinoline scaffold. Actual experimental values may vary.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | C | - | ~145 | H-8, H-5 |

| 3 | C | - | ~155 | H-4, CH₃ |

| 4 | C | ~7.5 | ~120 | H-5, CH₃ |

| 4a | C | - | ~135 | H-4, H-5, H-8 |

| 5 | H | ~8.0 | ~128 | H-4, H-7 |

| 6 | C | - | ~132 | H-5, H-7 |

| 7 | H | ~7.6 | ~130 | H-5, H-8 |

| 8 | H | ~8.1 | ~125 | H-7 |

| 8a | C | - | ~130 | H-8, H-7, H-5 |

| CH₃ | H | ~2.6 | ~20 | C-3, C-4 |

NMR spectroscopy is critical for distinguishing between isomers. For example, the position of the substituents in this compound can be confirmed by the observed coupling patterns and long-range correlations in HMBC spectra. The coupling constant between H-7 and H-8 would be a typical ortho-coupling (~8-9 Hz), while the coupling between H-5 and H-7 would be a smaller meta-coupling (~2-3 Hz). The absence of a proton signal at the C-1, C-3, and C-6 positions is direct evidence of substitution at these sites. Since the molecule is achiral, stereochemical elucidation is not applicable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the determination of its elemental composition. For C₁₀H₇BrClN, the expected monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Analysis of the fragmentation pathways in the mass spectrometer (MS/MS) provides further structural information. Common fragmentation pathways for isoquinolines involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, initial fragmentation would likely involve the loss of a bromine radical (·Br) or a chlorine radical (·Cl), followed by the loss of HCN or methylacetylene from the pyridine ring. xmu.edu.cn

Interactive Table 2: Expected HRMS Data for this compound.

| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected Isotopic Pattern |

| [M]⁺ | C₁₀H₇⁷⁹Br³⁵ClN⁺ | 254.9477 | Base peak in the molecular ion cluster |

| [M+2]⁺ | C₁₀H₇⁸¹Br³⁵ClN⁺ / C₁₀H₇⁷⁹Br³⁷ClN⁺ | 256.9457 / 256.9448 | High intensity peak |

| [M+4]⁺ | C₁₀H₇⁸¹Br³⁷ClN⁺ | 258.9427 | Moderate intensity peak |

| [M-Br]⁺ | C₁₀H₇³⁵ClN⁺ | 176.0267 | Fragment ion |

| [M-Cl]⁺ | C₁₀H₇⁷⁹BrN⁺ | 219.9816 | Fragment ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring vibrations involving C=C and C=N bonds will be observed in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and are found in the 1200-650 cm⁻¹ region.

C-Cl and C-Br stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 600-500 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. americanpharmaceuticalreview.com Therefore, the aromatic ring breathing modes would be prominent in the Raman spectrum. The complementary nature of IR and Raman allows for a more complete picture of the molecule's vibrational framework. mdpi.com

X-ray Crystallography for Single-Crystal Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would determine the precise bond lengths, bond angles, and intermolecular interactions of this compound. It would confirm the planarity of the isoquinoline ring system and reveal how the molecules pack in the crystal lattice, which can be influenced by halogen bonding or π-π stacking interactions. science.gov Although no specific crystal structure for this exact compound is publicly available, analysis of related halogenated isoquinolines shows the utility of this method in confirming substitution patterns and studying solid-state packing effects. nih.gov

Advanced Spectroscopic Techniques for Electronic and Vibrational Coupling (e.g., UV-Vis Absorption, Fluorescence, Circular Dichroism)

These techniques probe the electronic properties of the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) would show multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. rsc.orgnist.gov The substitution with halogens and a methyl group will cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted isoquinoline. nih.gov

Fluorescence Spectroscopy: Many isoquinoline derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. The presence of heavy atoms like bromine can, in some cases, quench fluorescence through intersystem crossing.

Circular Dichroism (CD): CD spectroscopy is used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD spectrum unless it is placed in a chiral environment or forms aggregates that induce chirality.

Emerging Applications and Material Science Potential of 1 Bromo 6 Chloro 3 Methylisoquinoline and Its Derivatives

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The halogenated nature of 1-Bromo-6-chloro-3-methylisoquinoline makes it a highly valuable intermediate in organic synthesis. The differential reactivity of the bromo and chloro substituents can be exploited for selective functionalization, allowing for the stepwise construction of complex molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are a class of compounds with significant interest due to their electronic and photophysical properties. libretexts.org Isoquinoline (B145761) itself is a polycyclic aromatic heterocycle. libretexts.org this compound can serve as a key building block for the synthesis of more elaborate polycyclic systems through various cross-coupling reactions. For instance, the bromo and chloro atoms can participate in reactions like Suzuki, Stille, and Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. This enables the fusion of additional aromatic rings to the isoquinoline core, leading to the formation of novel and extended π-conjugated systems with tailored electronic properties.

The general synthetic utility of halogenated quinolines and isoquinolines in constructing complex molecules is well-documented. google.comresearchgate.netatlantis-press.com These reactions provide a powerful tool for creating a library of diverse polycyclic aromatic compounds with potential applications in organic electronics and photonics.

The isoquinoline scaffold is a prominent feature in a vast number of natural products and biologically active molecules. amerigoscientific.comnih.gov The reactivity of the halogen substituents in this compound allows for its use as a precursor to other nitrogen-containing heterocyclic systems. For example, nucleophilic substitution reactions can be employed to introduce various nitrogen-based nucleophiles, leading to the formation of fused or linked heterocyclic structures.

Furthermore, the isoquinoline nitrogen atom itself can be involved in transformations, such as N-oxidation or quaternization, to modify the electronic properties and reactivity of the ring system. This versatility makes this compound a valuable starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. nih.gov

Potential in Functional Materials Development

The inherent properties of the isoquinoline ring system, combined with the ability to introduce various functional groups, make its derivatives promising candidates for the development of advanced functional materials. amerigoscientific.com

Isoquinoline derivatives have been investigated for their applications in material science, including the development of conductive materials and optical materials. amerigoscientific.com The extended π-system of the isoquinoline core can be tuned through the introduction of electron-donating or electron-withdrawing groups to control the material's electronic and photophysical properties. The halogen atoms on this compound can be replaced with various chromophoric units to create molecules with specific absorption and emission characteristics.

Moreover, the planar nature of the isoquinoline ring can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. By designing and synthesizing derivatives of this compound with appropriate side chains, it is possible to control the molecular packing and, consequently, the charge mobility of the resulting materials. Isoquinoline-based compounds have shown potential as fluorescent materials, and their electronic and optical properties have been a subject of interest. nih.gov

Table 1: Potential Optoelectronic Properties of Functionalized this compound Derivatives

| Functionalization Strategy | Potential Property | Application Area |

| Attachment of electron-donating and accepting groups | Tunable HOMO/LUMO levels, enhanced charge transfer | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Extension of π-conjugation via cross-coupling | Red-shifted absorption and emission | Near-Infrared (NIR) emitters and sensors |

| Introduction of bulky side chains | Control of intermolecular packing | Organic Field-Effect Transistors (OFETs) |

This table is illustrative and based on general principles of organic material design.

Studies on various isoquinoline derivatives have shown that their effectiveness as corrosion inhibitors increases with concentration. acs.orgasrjetsjournal.org While specific studies on this compound are not available, the presence of the isoquinoline core suggests its potential in this application. The substituents on the ring can influence the adsorption mechanism and the protective film's properties. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic system are key to the interaction with the metal surface. researchgate.net

Table 2: Factors Influencing Corrosion Inhibition by Isoquinoline Derivatives

| Molecular Feature | Influence on Inhibition |

| Nitrogen atom | Adsorption onto the metal surface |

| π-electron system | Interaction with vacant d-orbitals of the metal |

| Substituents on the ring | Modification of electron density and solubility |

This table is based on general findings from research on isoquinoline and its derivatives as corrosion inhibitors.

Catalysis and Ligand Design Applications

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. Isoquinoline derivatives have been utilized as ligands in the synthesis of metal-organic frameworks (MOFs) and in various catalytic systems. amerigoscientific.com

The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound offers several possibilities for modification to create tailored ligands. For example, the bromo and chloro groups can be functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or polydentate ligands. These ligands can then be used to synthesize new metal complexes with unique catalytic activities. The synthesis of isoquinoline derivatives is an active area of research, with various metal-catalyzed methods being developed. researchgate.netsemanticscholar.orgbohrium.com This ongoing research expands the toolbox for creating novel isoquinoline-based ligands.

Lack of Available Research on this compound in Catalysis

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research on the specific applications of This compound as a ligand in asymmetric metal-catalyzed reactions or in the design of novel catalytic systems. While the broader class of isoquinoline-based compounds has been a subject of interest in catalysis, specific data and detailed findings for this particular substituted isoquinoline are not present in the current body of scientific publications.

The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and has been explored for the development of various catalytic systems. nih.govrsc.org The inherent electronic and steric properties of isoquinoline derivatives can be fine-tuned through substitution, making them attractive candidates for ligand development in asymmetric catalysis. researcher.life The field of transition metal-catalyzed asymmetric reactions is of significant contemporary importance in organic synthesis, with ongoing efforts to develop novel and more efficient catalytic protocols. researcher.life

However, the specific compound, this compound, does not appear in the existing literature within the context of the requested applications. Research in asymmetric catalysis often focuses on the development of chiral ligands that can induce enantioselectivity in chemical transformations. These ligands typically possess specific structural features that create a chiral environment around the metal center. While it is conceivable that this compound could serve as a precursor for more complex chiral ligands, there is no documented evidence of its direct application or the synthesis of its derivatives for use in asymmetric metal-catalyzed reactions.

Similarly, the design of novel catalytic systems often leverages unique molecular frameworks to achieve specific reactivity and selectivity. The development of such systems based on isoquinoline scaffolds is an active area of research. nih.govresearchgate.net These investigations, however, have not yet encompassed the specific structural motif of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。